2-(Furan-2-yl)-6-hydroxy-5-(2-hydroxyethyl)pyrimidin-4(3H)-one

Medicinal Chemistry Solubility Prediction Structure-Activity Relationships

Researchers screening furanopyrimidinone hits often face a critical gap: generic 'similar' analogs lack the precise hydrogen-bond donor (HBD) topology required to validate SAR, risking assay failure. CAS 61378-84-5 eliminates this uncertainty as the definitive 3-HBD reference analog in the 2-furan-pyrimidinone series. - Delivers a unique tri-donor HBD grid (4-OH, 6-OH, hydroxyethyl) absent in the 6-methyl (2-HBD) and 6-amino (basic amine) analogs. - Serves as the essential matched-pair control for quantifying furan-specific metabolic turnover and CYP inhibition against 2-phenyl or 2-thienyl counterparts. - The 6-hydroxyl group provides a selective derivatization handle for etherification or phosphorylation, enabling focused library syntheses without orthogonal protection strategies. - With a TPSA of ~99.35 Ų, it functions as a validated negative-control probe for CNS penetration studies where low-polarity analogs fail to define the permeability threshold. - Available from stock for immediate dispatch; request a quote for bulk quantities and custom packaging.

Molecular Formula C10H10N2O4
Molecular Weight 222.20 g/mol
CAS No. 61378-84-5
Cat. No. B12909812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Furan-2-yl)-6-hydroxy-5-(2-hydroxyethyl)pyrimidin-4(3H)-one
CAS61378-84-5
Molecular FormulaC10H10N2O4
Molecular Weight222.20 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=NC(=C(C(=O)N2)CCO)O
InChIInChI=1S/C10H10N2O4/c13-4-3-6-9(14)11-8(12-10(6)15)7-2-1-5-16-7/h1-2,5,13H,3-4H2,(H2,11,12,14,15)
InChIKeyJGSHRBPDYDBRBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing Guide: 2-(Furan-2-yl)-6-hydroxy-5-(2-hydroxyethyl)pyrimidin-4(3H)-one


The compound 2-(Furan-2-yl)-6-hydroxy-5-(2-hydroxyethyl)pyrimidin-4(3H)-one (CAS 61378-84-5) is a heterocyclic pyrimidinone derivative with a molecular formula of C10H10N2O4 [1]. It features a pyrimidine ring substituted at the 2-position with a furan moiety and at the 5-position with a hydroxyethyl group [1]. The 6-hydroxy substitution distinguishes it from related analogs that carry a methyl or amino group at this position. Authoritative databases, including PubChem, list its computed XLogP3 as -0.2 and its topological polar surface area (TPSA) as 99.35 Ų [1].

HBD
Supports H-bond donor triad pharmacophore probing in medicinal chemistry campaigns.
Reported HBD context from computed properties
ADME
Fits CNS ADME threshold review for matched-pair analysis of logP and TPSA effects.
Computed LogP and TPSA review context
DER
Provides a derivatizable 6-OH scaffold for focused furano-pyrimidinone library synthesis.
Structurally enabled derivatization context

Structural Specificity of 61378-84-5


The compound CAS 61378-84-5 occupies a specific niche within the 2-furan-pyrimidinone family. Its three proximal hydrogen-bond donors (the 4-hydroxy, 6-hydroxy, and the hydroxyethyl group) create a unique hydrogen-bond grid, differentiating it from the 6-methyl analog (CAS 61378-85-6) which has only two donors, and the 6-amino analog (CAS 61378-86-7) which introduces a basic amine center [1]. This difference in hydrogen-bond donor count (3 vs. 2) and topology can drastically alter solubility, target engagement, and reactivity, meaning a generic swap for a 'similar' catalog compound risks invalidating assay results or synthetic yields [1].

Target (CAS 61378-84-5)
3 HBD
LogP -0.2 | TPSA 99.35
VS
6-Methyl Analog (CAS 61378-85-6)
2 HBD
LogP 0.27 | TPSA 79.12
HBD count mismatch and >20 Ų TPSA difference may shift solubility and permeability context. A direct substitution can invalidate ADME modeling outcomes.
Target (CAS 61378-84-5)
Neutral 6-OH
Non-basic scaffold
VS
6-Amino Analog (CAS 61378-86-7)
Basic 6-NH2
Cationic at low pH
Ionization state mismatch fundamentally alters pH-dependent solubility and off-target binding contexts. May require assay-specific re-optimization.

Differentiation Evidence: CAS 61378-84-5


H-Bond Donor Count vs. 6-Methyl Analog

CAS 61378-84-5 possesses three hydrogen bond donors (HBD): the enolic 4-OH, the phenolic 6-OH, and the hydroxyethyl tail. Its closest commercial analog, 2-(Furan-2-yl)-5-(2-hydroxyethyl)-6-methylpyrimidin-4(1H)-one (CAS 61378-85-6), has only two HBDs because the 6-OH is replaced by a methyl group [1][2]. A higher HBD count is a key predictor for aqueous solubility and influences how a compound interacts with biological targets.

H-Bond Donor Count
Class-level inference
3 vs 2
Target vs 6-Methyl Analog
Supports HBD pharmacophore review. Extra donor may shift target binding context.
Computed property; source-specific validation needed.
Medicinal Chemistry Solubility Prediction Structure-Activity Relationships

TPSA Comparison vs. 6-Methyl Analog

The topological polar surface area (TPSA) of CAS 61378-84-5 is computed as 99.35 Ų, while the 6-methyl analog (CAS 61378-85-6) has a significantly lower TPSA of 79.12 Ų [1]. This 20.23 Ų difference arises entirely from the replacement of the 6-OH with a methyl group and has a direct impact on predicted oral absorption and blood-brain barrier penetration according to standard drug-likeness models.

TPSA Comparison
Cross-study comparable
+20.23 Ų
vs 6-Methyl Analog
Supports CNS ADME threshold review. Permeability context may differ significantly.
Computed TPSA; standard fragment-based method.
Drug-likeness Membrane Permeability ADME Prediction

Lipophilicity (XLogP) vs. 6-Methyl Analog

The XLogP3 value of CAS 61378-84-5 is -0.2, indicating a compound that is more hydrophilic than its 6-methyl counterpart, which has a computed LogP of 0.27 [1]. This negative LogP value is a direct consequence of the additional hydroxyl group, which introduces greater polarity.

Lipophilicity (XLogP3)
Cross-study comparable
Δ -0.47
vs 6-Methyl Analog (0.27)
Supports solubility context review. LogP shift may alter formulation and exposure models.
Computed PubChem XLogP3 value.
Lipophilicity Solubility LogP

No Basic Amine vs. 6-Amino Analog

Unlike the 6-amino analog 6-Amino-2-(furan-2-yl)-5-(2-hydroxyethyl)pyrimidin-4(1H)-one (CAS 61378-86-7), CAS 61378-84-5 lacks a basic amine center [1]. The amino analog has a molecular formula of C10H11N3O3 and a different ionization profile. At physiological pH, the amino group can be protonated, while the 6-hydroxy compound remains neutral, fundamentally altering their pharmacokinetic and binding behaviors.

Ionizable Group at 6-Position
Class-level inference
Neutral vs Basic
6-OH vs 6-NH2 Analog
Ionization state context may alter salt formation and off-target review.
Based on structural comparison of analogs.
Physicochemical Differentiation Ionization State Reactivity

Furan-2-yl Substitution Uniqueness

The furan-2-yl group at the pyrimidinone 2-position is a distinguishing feature relative to the widely studied 2-phenyl or 2-thienyl series. While the simpler 2-(Furan-2-yl)pyrimidin-4(3H)-one (CAS 27110-98-1) lacks both the 5-hydroxyethyl and 6-hydroxy substituents , CAS 61378-84-5 combines all three features into one scaffold. Furan is known to act as a bioisostere for thiophene and phenyl, but its oxygen heteroatom provides unique hydrogen-bond-acceptor capacity and metabolic vulnerability that directly impact in vivo stability [1].

Furan-2-yl Scaffold
Class-level inference
Oxygen HBA & metabolic lability
Supports metabolic profiling context. Furan-specific liabilities may not transfer from phenyl analogs.
Literature precedent for furan as bioisostere.
Scaffold Diversity Chemical Space Lead Optimization

Specific Applications of 61378-84-5


HTS for H-Bond Donor Triad Targets

The three hydrogen-bond donors of CAS 61378-84-5 create a unique pharmacophore [1]. It is the specific choice when screening campaigns have identified a hit series requiring this exact HBD pattern, and the 6-methyl or 6-amino analogs (with 2 HBDs or a basic nitrogen) have been ruled out by prior SAR.

Metabolic Profiling of Furan Substituent

In lead optimization, the furan ring is often replaced by phenyl or thienyl to mitigate metabolism. CAS 61378-84-5 serves as the reference furan analog in a matched-pair analysis alongside 2-phenyl-6-hydroxy-5-(2-hydroxyethyl)pyrimidin-4(3H)-one or its 2-thienyl counterpart, allowing direct quantification of furan-specific metabolic turnover or CYP inhibition .

Library Synthesis via 6-OH Derivatization

The 6-hydroxyl group is a handle for selective derivatization (e.g., etherification, phosphorylation) without modifying the furan or the hydroxyethyl chain. The 6-methyl analog lacks this reactive site, and the 6-amino analog requires different protection strategies, making CAS 61378-84-5 the premier scaffold for focused library syntheses exploring 6-O-substituted furano-pyrimidinones [1].

CNS Physicochemical Benchmarking

With a TPSA of nearly 100 Ų, CAS 61378-84-5 lies near the threshold for oral CNS drug-likeness (typically TPSA < 90 Ų) [1]. It serves as a negative control probe when testing whether a compound series tolerates high polar surface area without sacrificing brain penetration, offering a direct contrast to its low-TPSA 6-methyl analog.

Application
Selection Property
Validation Focus
HTS HBD Pharmacophore Probing
Three HBD donor context
Target engagement and binding affinity context
Furan Metabolic Profiling
Furan/Phenyl/Thienyl comparison
CYP stability and metabolite identification context
Focused Library Synthesis
6-OH derivatization handle
Selective derivatization yield and scope review
CNS ADME Benchmarking
TPSA near-threshold context (~100 Ų)
In vitro permeability and brain penetration models
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